

# Application Note: 3-Chloro-5-hydroxybenzenecarbothioamide in Agrochemical Discovery

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## Compound of Interest

Compound Name:	3-Chloro-5-hydroxybenzenecarbothioamide
CAS No.:	1216381-24-6
Cat. No.:	B1391656

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## Executive Summary

**3-Chloro-5-hydroxybenzenecarbothioamide** (3-Cl-5-OH-BTA) is a substituted thiobenzamide derivative acting as a critical building block in the synthesis of next-generation agrochemicals. Unlike its amide counterparts, the thioamide moiety confers unique electronic properties, enhanced lipophilicity, and specific metal-chelating abilities.

In agricultural science, this compound serves three primary functions:

- **Precursor for Thiazole Fungicides:** It undergoes Hantzsch cyclization to form thiazole-linked bioactive molecules (analogous to commercial fungicides like Ethaboxam or Tiadinil derivatives).
- **Bioisostere Probe:** It is used to replace carboxamide groups in herbicide leads to improve metabolic stability and alter systemicity (xylem/phloem mobility).

- **Direct Antifungal Agent:** The free thioamide group, combined with the phenolic hydroxyl, exhibits direct inhibitory activity against phytopathogenic fungi via metal sequestration and interference with ergosterol biosynthesis.

## Chemical Identity & Properties

Property	Data
IUPAC Name	3-Chloro-5-hydroxybenzenecarbothioamide
CAS Number	Not widely listed; Analogous to 53984-36-4 (Acid precursor)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNOS
Molecular Weight	187.65 g/mol
Solubility	DMSO (>50 mg/mL), Methanol, Ethanol; Poor in water
pKa (Predicted)	~8.5 (Phenolic OH), ~12 (Thioamide NH)
Appearance	Off-white to pale yellow crystalline solid

## Mechanism of Action (MoA)

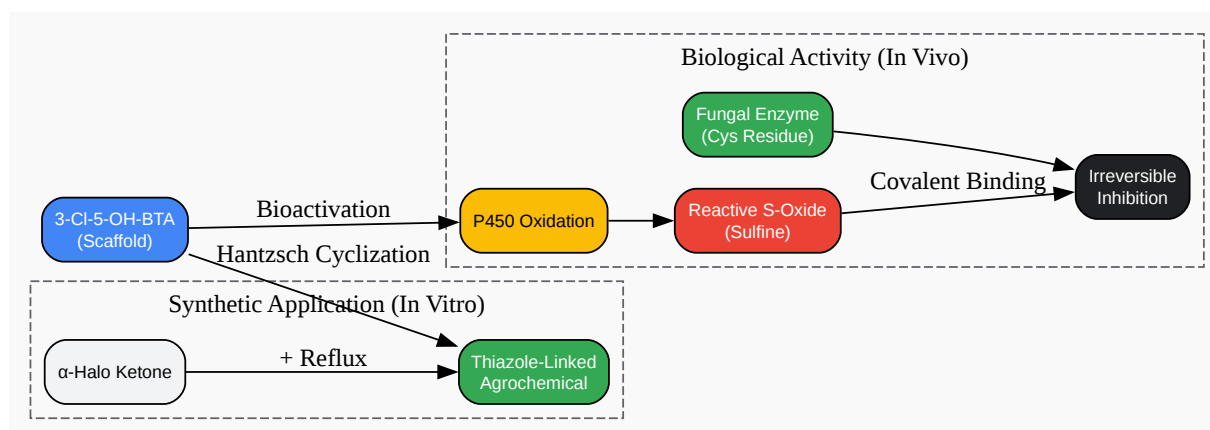
The utility of 3-Cl-5-OH-BTA stems from its dual-reactive centers: the nucleophilic sulfur and the acidic phenol.

## Bioactivation Pathway

In vivo (fungi/plants), thiobenzamides often undergo metabolic activation. The thioamide moiety can be oxidized by cytochrome P450 monooxygenases to form a reactive S-oxide (sulfine) intermediate. This electrophilic species can covalently bind to cysteine residues in fungal enzymes, leading to irreversible inhibition.

## Chelation & Hantzsch Cyclization Logic

The following diagram illustrates the two primary pathways: Synthetic derivatization (Hantzsch) and Biological interaction (Chelation/S-Oxidation).



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Figure 1: Dual pathway of 3-Cl-5-OH-BTA: Metabolic activation leading to fungicidal toxicity and synthetic conversion to thiazole heterocycles.

## Experimental Protocols

### Protocol A: Synthesis of 3-Cl-5-OH-BTA

Rationale: This compound is often not available in bulk catalogs. This protocol converts the commercially available nitrile precursor.[1]

Reagents:

- 3-Chloro-5-hydroxybenzoxonitrile (Precursor)[2]
- Sodium Hydrosulfide hydrate (NaSH·xH<sub>2</sub>O)
- Magnesium Chloride hexahydrate (MgCl<sub>2</sub>·6H<sub>2</sub>O)
- Dimethylformamide (DMF)

Procedure:

- Dissolution: In a 250 mL round-bottom flask, dissolve 1.54 g (10 mmol) of 3-chloro-5-hydroxybenzotrile in 20 mL DMF.
- Activation: Add 2.03 g (10 mmol) of  $\text{MgCl}_2 \cdot 6\text{H}_2\text{O}$ . Stir for 10 minutes until the solution is clear. Note:  $\text{Mg}^{2+}$  acts as a Lewis acid catalyst, activating the nitrile.
- Thionation: Add 1.12 g (20 mmol) of  $\text{NaSH} \cdot x\text{H}_2\text{O}$  in one portion.<sup>[3][2][4][5][6]</sup> The mixture may turn green/yellow.
- Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexane). The nitrile spot ( $R_f \sim 0.6$ ) should disappear, and a lower  $R_f$  spot (thioamide) should appear.
- Work-up: Pour the reaction mixture into 100 mL of ice-cold 0.5 M HCl. A precipitate will form immediately.
- Isolation: Filter the solid, wash copiously with water to remove magnesium salts and residual DMF.
- Purification: Recrystallize from Ethanol/Water (1:1) to yield pale yellow needles.
  - Expected Yield: 85–92%.
  - Validation: IR spectrum should show disappearance of  $-\text{CN}$  stretch ( $2230 \text{ cm}^{-1}$ ) and appearance of thioamide bands ( $\sim 1630 \text{ cm}^{-1}$ ).

## Protocol B: Hantzsch Thiazole Synthesis (Agrochemical Derivatization)

Rationale: To synthesize a library of "3-chloro-5-hydroxy-phenyl" linked thiazoles for high-throughput screening.

Reagents:

- 3-Cl-5-OH-BTA (from Protocol A)
- 2-Bromoacetophenone (Model  $\alpha$ -halo ketone)

- Ethanol (Absolute)

Procedure:

- Setup: Dissolve 1.0 mmol of 3-Cl-5-OH-BTA in 10 mL absolute ethanol.
- Addition: Add 1.0 mmol of 2-bromoacetophenone.
- Reflux: Heat the mixture to reflux (80°C) for 2–3 hours.
- Precipitation: Cool the mixture to room temperature. The hydrobromide salt of the thiazole often precipitates spontaneously.
- Neutralization: If no precipitate forms, evaporate solvent to 50% volume and neutralize with saturated NaHCO<sub>3</sub> solution.
- Result: This yields 4-phenyl-2-(3-chloro-5-hydroxyphenyl)thiazole.
  - Application: This scaffold mimics the structure of commercial fungicides like Thiabendazole but with enhanced lipophilicity due to the chloro-hydroxy substitution.

## Protocol C: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Rationale: To determine the EC<sub>50</sub> of the scaffold against phytopathogens (e.g., *Botrytis cinerea*).

Materials:

- Potato Dextrose Agar (PDA)
- Test Compound: 3-Cl-5-OH-BTA (dissolved in DMSO)
- Pathogen: *Botrytis cinerea* (active culture)
- Positive Control: Chlorothalonil or Boscalid

Steps:

- Media Preparation: Autoclave PDA. While molten (~50°C), add the test compound to achieve final concentrations of 0, 1, 5, 10, 50, and 100 µg/mL. Ensure final DMSO concentration is <0.5%.
- Plating: Pour 20 mL of media into 90 mm Petri dishes. Allow to solidify.
- Inoculation: Use a sterile cork borer (5 mm) to take a mycelial plug from the edge of an actively growing *B. cinerea* colony. Place the plug (mycelium side down) in the center of the test plate.
- Incubation: Incubate at 25°C in the dark for 72–96 hours.
- Measurement: Measure the colony diameter (cross-section) when the control plate reaches 75% coverage.
- Analysis: Calculate % Inhibition:

(Where C = Control diameter, T = Treatment diameter). Plot log(concentration) vs. % Inhibition to determine EC<sub>50</sub>.

## Safety & Handling

- Hepatotoxicity Warning: Thiobenzamides can cause liver injury in mammals due to S-oxide formation. Handle with extreme care.
- PPE: Wear nitrile gloves, safety goggles, and use a fume hood (thioamides can release traces of H<sub>2</sub>S under acidic conditions).
- Waste: Dispose of all sulfur-containing waste in designated "Organic Sulfur" waste streams. Do not mix with oxidizers (risk of exothermic sulfine formation).

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